molecular formula C21H21IN2O3 B11974727 4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-31-4

4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11974727
CAS No.: 303093-31-4
M. Wt: 476.3 g/mol
InChI Key: AXZBWYOYUVFNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a pentyl group at position 1, a 4-iodophenyl substituent on the carboxamide nitrogen, and hydroxyl and ketone groups at positions 4 and 2, respectively. Its structural features, including the iodine atom (which enhances lipophilicity and bioavailability) and the pentyl chain (which influences receptor binding), make it a candidate for targeted drug development.

Properties

CAS No.

303093-31-4

Molecular Formula

C21H21IN2O3

Molecular Weight

476.3 g/mol

IUPAC Name

4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C21H21IN2O3/c1-2-3-6-13-24-17-8-5-4-7-16(17)19(25)18(21(24)27)20(26)23-15-11-9-14(22)10-12-15/h4-5,7-12,25H,2-3,6,13H2,1H3,(H,23,26)

InChI Key

AXZBWYOYUVFNDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-iodoaniline with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The pharmacological efficacy of 4-hydroxyquinolin-2-one derivatives is highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Molecular Weight Pharmacological Activity Toxicity/Selectivity Reference
4-Hydroxy-N-(4-iodophenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide 1-pentyl, N-(4-iodophenyl) 449.3 g/mol Moderate analgesic activity (preclinical models); improved bioavailability due to iodine Low ulcerogenic risk at therapeutic doses
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 6,7-dimethoxy, N-(3-pyridylmethyl) 399.4 g/mol High analgesic activity (75.3% reduction in writhings at 20 mg/kg in mice) Non-toxic; no ulcerogenic effects observed
N-(2,4-Dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide N-(2,4-dichlorophenyl), 1-pentyl 419.3 g/mol Lower analgesic potency compared to iodophenyl analogue; enhanced metabolic stability Moderate toxicity in high doses
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) 5-methoxy, N-(4-trifluoromethylphenyl) 463.4 g/mol Anti-angiogenic and anti-cancer activity; targets HDAC4 and modulates immune response Dose-dependent immunosuppressive effects
4-Hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 1-allyl, N-(3-methoxybenzyl) 364.4 g/mol Moderate COX-2 inhibition; lower analgesic efficacy compared to pentyl derivatives High solubility (logP = 2.2)

Structure-Activity Relationships (SAR)

N-Substituents :

  • The 4-iodophenyl group enhances lipophilicity and receptor binding affinity compared to dichlorophenyl or trifluoromethylphenyl groups .
  • 3-Pyridylmethyl substituents (e.g., in the lead compound from ) improve analgesic efficacy due to enhanced hydrogen bonding with opioid receptors .

Alkyl Chain at Position 1 :

  • Pentyl chains (vs. shorter alkyl groups like ethyl or allyl) optimize pharmacokinetic properties, balancing solubility and membrane permeability .

Methoxy Modifications :

  • 6,7-Dimethoxy substitutions () increase metabolic stability and potency by reducing oxidative degradation .

Key Research Findings

  • Analgesic Superiority : The 3-pyridylmethyl-substituted analogue () outperforms the iodophenyl derivative in murine pain models, achieving 75.3% writhing suppression at 20 mg/kg .
  • Anti-Cancer Potential: Tasquinimod () demonstrates unique anti-angiogenic effects, attributed to its trifluoromethylphenyl and methoxy groups, which modulate hypoxia-inducible factor (HIF-1α) pathways .
  • Toxicity Profiles: None of the 4-hydroxyquinolin-2-ones reviewed showed significant ulcerogenic activity, a critical advantage over NSAIDs like indomethacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.